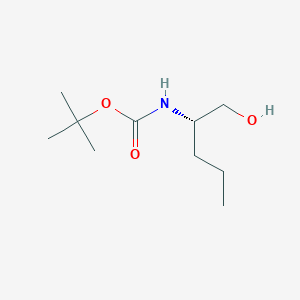

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVZHIDLDHLOF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate. This chiral amino alcohol derivative is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Chemical Properties and Identifiers

This compound, also known as (S)-N-Boc-2-amino-1-pentanol, is a white crystalline solid. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable intermediate for various chemical transformations. While specific experimental data for the enantiomerically pure (S)-form is limited in publicly available literature, data for the racemic mixture (DL-form) and the parent amine are available and provide valuable insights.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | tert-Butyl N-[(2S)-1-hydroxypentan-2-yl]carbamate | N/A |

| Synonyms | (S)-N-Boc-2-amino-1-pentanol, tert-Butyl (S)-(1-hydroxypentan-2-yl)carbamate | N/A |

| CAS Number | 179684-02-7 (for DL-racemic mixture) | [1][2] |

| Molecular Formula | C₁₀H₂₁NO₃ | [1][2] |

| Molecular Weight | 203.28 g/mol | [1][2] |

| Appearance | White crystalline solid (inferred) | [3] |

Table 2: Physicochemical Data (Predicted and for Related Compounds)

| Property | Value | Notes |

| Melting Point | 44-48 °C | Data for the parent amine, (S)-(+)-2-Amino-1-pentanol.[4] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Inferred from general properties of similar compounds. |

| Optical Rotation | [α]₂₀/D +17° (c=1 in chloroform) | Data for the parent amine, (S)-(+)-2-Amino-1-pentanol.[4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of the corresponding amino alcohol, (S)-2-amino-1-pentanol. The most common method for introducing the Boc protecting group is through the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Synthesis Workflow

The logical workflow for the synthesis is straightforward, starting from the commercially available chiral amino alcohol.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted)

Materials:

-

(S)-(+)-2-Amino-1-pentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-(+)-2-amino-1-pentanol in a mixture of THF and water.

-

Add sodium bicarbonate to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in THF to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Data

Spectroscopic data is crucial for the characterization and confirmation of the synthesized compound. Although specific spectra for this compound are not widely published, the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methylene and methine protons of the pentanol backbone, the hydroxyl proton, and the NH proton of the carbamate. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the pentanol chain. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), and the C=O stretch of the carbamate (~1680 cm⁻¹). |

Logical Relationships in Application

This compound serves as a key intermediate in multi-step syntheses. The Boc group provides robust protection of the amine under various reaction conditions, and it can be selectively removed under acidic conditions to liberate the free amine for further functionalization.

Caption: Logical workflow for the use of the title compound in multi-step synthesis.

Safety and Handling

While a specific safety data sheet for this compound is not available, general laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For the parent amine, (S)-(+)-2-Amino-1-pentanol, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Similar precautions should be taken with the Boc-protected derivative.

This technical guide serves as a foundational resource for professionals working with this compound. Further experimental validation of the predicted properties and optimization of synthetic protocols are encouraged for specific research and development applications.

References

Technical Guide: (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate, a chiral amino alcohol derivative, is a valuable building block in synthetic organic chemistry and medicinal chemistry. Its stereospecific nature makes it a crucial intermediate in the synthesis of complex molecules, particularly for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data for the (S)-enantiomer.

While a specific CAS number for the (S)-enantiomer is not consistently reported across major chemical databases, the racemic mixture, N-Boc-DL-2-amino-1-pentanol, is registered under CAS Number 179684-02-7 .[1][2][3] This guide will primarily focus on the synthesis and properties of the (S)-enantiomer, drawing from scientific literature, and will use the racemic mixture's data where specific information for the enantiomer is unavailable, with clear notation.

Chemical and Physical Properties

Quantitative data for this compound and its racemic mixture are summarized below. Data for related compounds are also included for comparative purposes.

| Property | Value (Racemic Mixture) | Value (Related Compounds) | Reference |

| Molecular Formula | C₁₀H₂₁NO₃ | C₉H₁₉NO₃ ((S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate) | [1][4] |

| Molecular Weight | 203.28 g/mol | 189.25 g/mol ((S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate) | [2][4] |

| Appearance | Solid, Crystalline (for similar compounds) | Solid, Crystalline ((S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate) | [5] |

| Purity | ≥97% (for similar compounds) | ≥97% ((S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate) | [5] |

Experimental Protocols

The synthesis of chiral amino alcohols like this compound is a key focus in asymmetric synthesis. Below are detailed methodologies for the synthesis of related chiral amino alcohols, which can be adapted for the target compound.

Enantioselective Synthesis of Chiral Amino Alcohols via Engineered Amine Dehydrogenase

This protocol describes a general method for the biosynthesis of chiral amino alcohols from α-hydroxy ketones using an engineered amine dehydrogenase (AmDH). This method is highly stereoselective and offers a green chemistry approach.

Experimental Workflow:

References

- 1. appchemical.com [appchemical.com]

- 2. scbt.com [scbt.com]

- 3. tert-butyl N-(1-hydroxypentan-2-yl)carbamate|179684-02-7 - MOLBASE Encyclopedia [m.molbase.com]

- 4. tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | C9H19NO3 | CID 11263954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate [cymitquimica.com]

Technical Guide: Molecular Structure and Properties of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate and a Close Structural Analogue

Introduction

N-tert-butoxycarbonyl (Boc) protected amino alcohols are crucial chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their stereochemistry and bifunctional nature, possessing both a protected amine and a hydroxyl group, allow for sequential and regioselective modifications, making them valuable intermediates in complex organic synthesis. This guide focuses on the molecular structure and properties of tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate as a representative member of this class.

Molecular Structure and Identification

The molecular structure of tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate is characterized by a stereogenic center at the second carbon of the butane chain, with an (S) configuration. The primary alcohol extends from the first carbon, and the amine on the second carbon is protected by a tert-butoxycarbonyl group.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate |

| Synonyms | (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate, N-Boc-(S)-2-amino-1-butanol |

| Molecular Formula | C₉H₁₉NO₃ |

| SMILES | CC--INVALID-LINK--NC(=O)OC(C)(C)C |

| InChI | InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 |

| InChIKey | LQRGWGOFPUXNOV-ZETCQYMHSA-N |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate.[1]

| Property | Value |

| Molecular Weight | 189.25 g/mol |

| Monoisotopic Mass | 189.13649347 Da |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 58.6 Ų |

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate typically involves the N-protection of the corresponding amino alcohol, (S)-2-amino-1-butanol. A general and efficient method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthesis Workflow

The logical workflow for the synthesis can be visualized as follows:

Caption: General workflow for the N-Boc protection of (S)-2-amino-1-butanol.

Representative Experimental Protocol

The following is a representative experimental protocol for the N-Boc protection of an amino alcohol:

-

Dissolution: Dissolve (S)-2-amino-1-butanol (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and a miscible organic solvent.

-

Base Addition: Add a base, for example, sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents), to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate.

Biological Relevance and Applications

While direct biological activity data for tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate is limited, its structural motifs are present in various biologically active compounds. Its primary role is as a chiral intermediate in the synthesis of more complex molecules.

A regioisomer, tert-butyl (4-hydroxybutan-2-yl)carbamate, serves as a key chiral building block in the development of:

-

Voltage-Gated Sodium Channel (NaV) Inhibitors: These are investigated for conditions such as chronic pain and epilepsy.

-

Hippo-YAP/TAZ Pathway Inhibitors: This pathway is a critical regulator of cell proliferation, and its dysregulation is linked to cancer.[2]

The (S)-chirality and the defined spacing between the hydroxyl and protected amine groups in tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate make it a valuable precursor for introducing specific stereochemistry into drug candidates, which is often crucial for their efficacy and selectivity.

Spectroscopic Characterization

The structure of tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate would be confirmed using standard spectroscopic techniques.

Expected NMR Data

-

¹H NMR: The spectrum would show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the ethyl group protons, the methine proton adjacent to the nitrogen, and the methylene protons of the hydroxymethyl group. The protons of the NH and OH groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would exhibit distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the butanol backbone.

Conclusion

tert-Butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate is a valuable chiral building block in organic synthesis. While detailed experimental data for this specific molecule is not extensively published, its properties and reactivity can be inferred from closely related compounds. Its utility as a precursor for stereochemically defined pharmaceuticals underscores the importance of this class of molecules in drug discovery and development. The synthetic protocols are well-established, and its structure can be readily confirmed by standard spectroscopic methods.

References

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate from L-Norvaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate, a valuable chiral building block in drug development, starting from the readily available amino acid L-norvaline. This document details the synthetic strategy, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The synthesis of this compound from L-norvaline is a two-step process. The first step involves the protection of the primary amine of L-norvaline with a tert-butyloxycarbonyl (Boc) group. The second step is the reduction of the carboxylic acid functionality of the resulting N-Boc-L-norvaline to a primary alcohol.

The overall synthetic pathway is depicted below:

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each synthetic step.

Step 1: Synthesis of N-tert-Butyloxycarbonyl-L-norvaline (Boc-L-norvaline)

This procedure outlines the protection of the amino group of L-norvaline using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

L-norvaline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

tert-Butanol

-

Water

-

Sodium hydroxide (NaOH) solution (2 M)

-

Citric acid solution (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve L-norvaline (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Adjust the pH of the solution to 9 with a 2 M NaOH solution.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution while maintaining the pH at 9 with the addition of 2 M NaOH.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M citric acid solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-norvaline as a white solid.

Step 2: Synthesis of this compound

Two effective methods for the reduction of the carboxylic acid group of Boc-L-norvaline are presented below.

This method provides a safer alternative to lithium aluminum hydride for the reduction of N-protected amino acids.[1]

Materials:

-

N-Boc-L-norvaline

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Aqueous potassium hydroxide (KOH) solution (20% w/w)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, add sodium borohydride (2.4 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve N-Boc-L-norvaline (1.0 eq) in anhydrous THF and add it to the NaBH₄ suspension.

-

Prepare a solution of iodine (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 1.5 hours. Vigorous gas evolution will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 6-8 hours.

-

Cool the mixture to 0 °C and cautiously add methanol dropwise to quench the excess borohydride until gas evolution ceases.

-

Concentrate the solution by rotary evaporation.

-

Dissolve the resulting residue in a 20% aqueous KOH solution and stir for 6 hours at room temperature.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

This one-pot procedure involves the activation of the carboxylic acid with ethyl chloroformate followed by reduction with sodium borohydride.[2]

Materials:

-

N-Boc-L-norvaline

-

Anhydrous tetrahydrofuran (THF)

-

N-methylmorpholine (NMM) or Triethylamine (TEA)

-

Ethyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Water

-

Aqueous hydrochloric acid (HCl) solution (1 N)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-L-norvaline (1.0 eq) in anhydrous THF in a round-bottom flask and cool to -15 °C.

-

Add N-methylmorpholine (or triethylamine) (1.1 eq) to the solution.

-

Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at -15 °C. Stir for 30 minutes to form the mixed anhydride.

-

In a separate flask, dissolve sodium borohydride (1.5 eq) in water.

-

Add the aqueous NaBH₄ solution in one portion to the mixed anhydride solution at 0 °C.

-

Stir the reaction mixture for 30 minutes at 0 °C.

-

Quench the reaction by adding 1 N HCl.

-

Extract the product with ethyl acetate (2 x volumes).

-

Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reaction Yields

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Boc Protection | L-Norvaline | N-Boc-L-norvaline | 84%[3] |

| 2a | Reduction (NaBH₄/I₂) | N-Boc-L-norvaline | This compound | ~79% (based on a similar substrate)[1] |

| 2b | Reduction (Mixed Anhydride) | N-Boc-L-norvaline | This compound | ~88% (based on a similar substrate)[2] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₁NO₃ |

| Molecular Weight | 203.28 g/mol |

| Appearance | White to off-white solid or colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.80-4.65 (br s, 1H, NH), 3.70-3.55 (m, 3H, CH₂OH and CHN), 1.50-1.25 (m, 4H, CH₂CH₂), 1.44 (s, 9H, C(CH₃)₃), 0.91 (t, J=7.2 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.5, 79.4, 65.8, 52.5, 35.2, 28.4 (3C), 19.0, 13.9 |

| Mass Spectrum (ESI+) | m/z 204.16 [M+H]⁺, 226.14 [M+Na]⁺ |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the synthetic pathway.

References

In-Depth Technical Guide: (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate, a chiral building block valuable in synthetic organic chemistry and drug discovery. The systematic name for this compound is (S)-(-)-2-(Boc-amino)-1,5-pentanediol, and its CAS Registry Number is 162955-48-8.

Physicochemical & Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 162955-48-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 219.28 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | |

| Melting Point | 59-62 °C | |

| Optical Rotation | [α]₂₀/D −15° (c = 1 in chloroform) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| IR Spectroscopy | Data not available in searched literature. |

| Mass Spectrometry | Data not available in searched literature. |

Note: While specific experimental spectra for the title compound were not found in the available literature, typical spectral features would be expected based on its structure. For instance, ¹H NMR would show signals for the tert-butyl group, the methylene groups of the pentane chain, the methine proton adjacent to the nitrogen, and the hydroxyl protons. ¹³C NMR would display corresponding signals for each unique carbon atom. The IR spectrum would be characterized by absorptions for the N-H and O-H stretches, C-H stretches, and the carbonyl of the carbamate group.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available scientific literature. However, its synthesis would logically start from (S)-2-aminopentane-1,5-diol. The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

A general conceptual workflow for its preparation is outlined below.

Conceptual Synthesis Workflow

The synthesis of this compound can be envisioned through the Boc-protection of the corresponding amino diol.

Caption: Conceptual workflow for the synthesis of this compound.

General Procedure for Boc-Protection:

-

To a solution of (S)-2-aminopentane-1,5-diol in a suitable solvent such as dichloromethane, an equivalent of a base like triethylamine is added.

-

The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched, and the product is extracted, dried, and purified, typically by column chromatography, to yield the desired this compound.

Significance and Applications

This compound serves as a versatile chiral intermediate in the synthesis of more complex molecules. The presence of two hydroxyl groups and a protected amine allows for selective functionalization, making it a valuable synthon for the preparation of various biologically active compounds and pharmaceutical ingredients. The stereochemistry at the C2 position is often crucial for the biological activity of the final target molecule.

This document is intended for informational purposes for a scientific audience. While efforts have been made to ensure accuracy, the absence of published, peer-reviewed spectroscopic and detailed synthesis data for this specific compound should be noted. Researchers should validate all information and procedures before use.

References

Commercial Availability of Boc-Protected Amino Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Boc-protected amino alcohols, crucial building blocks in peptide synthesis, drug discovery, and chiral synthesis. This guide includes a summary of commercially available compounds, detailed experimental protocols for their synthesis and purification, and visualizations of their applications.

Commercial Availability

A wide range of Boc-protected amino alcohols are commercially available from various suppliers. The following tables summarize the availability of several common examples, providing information on suppliers, purity, and physical form. Pricing is subject to change and should be confirmed with the respective suppliers.

Table 1: Commercial Availability of Selected Boc-Protected Amino Alcohols

| Compound Name | CAS Number | Supplier(s) | Typical Purity | Physical Form |

| Boc-L-alaninol | 79069-13-9 | Sigma-Aldrich, Thermo Scientific, BOC Sciences | ≥98% | White solid |

| Boc-D-valinol | 106391-87-1 | Chem-Impex, BOC Sciences, Sigma-Aldrich | ≥97% (NMR)[1], 98% | Colorless gel[1] or solid |

| Boc-glycinol | 26690-80-2 | Chem-Impex, Aapptec, Sigma-Aldrich | ≥97% | Colorless clear liquid[2] or viscous liquid |

| Boc-L-leucinol | 82010-31-9 | Chem-Impex, Sigma-Aldrich, CymitQuimica | ≥98% (Titration)[3], 95% | Colorless to pale yellow liquid[3] |

| Boc-L-phenylalaninol | 66605-57-0 | Chem-Impex, Thermo Scientific, Fisher Scientific | ≥99% (HPLC)[4] | White powder[4] or crystals[5] |

| Boc-L-prolinol | 69610-40-8 | Chem-Impex, Sigma-Aldrich, P212121 | ≥98% (GC)[6] | White crystals[6] |

| Boc-L-serinol | 125414-41-7 | Sigma-Aldrich | 97% | Solid |

| Boc-L-threoninol (O-benzyl) | 133565-43-2 | Chem-Impex, Aapptec | ≥95% (HPLC)[7] | Yellow to pale yellow liquid[7] |

| Boc-L-isoleucinol | 106946-74-1 | BOC Sciences | In Stock | - |

Experimental Protocols

Detailed methodologies for the synthesis and purification of Boc-protected amino alcohols are essential for researchers. The following protocols provide examples for the preparation of N-Boc-L-alaninol and a general method for purification by crystallization.

Synthesis of N-Boc-L-alaninol from L-alanine[11]

This three-step synthesis involves the esterification of L-alanine, followed by Boc protection of the amino group and subsequent reduction of the ester to the alcohol.

Step 1: Esterification of L-alanine (Preparation of L-alanine methyl ester hydrochloride)

-

To a 2L three-neck flask, add 107 g of L-alanine and 600 mL of methanol.

-

Mechanically stir the mixture and cool it in an ice bath.

-

Slowly add 131 mL of thionyl chloride dropwise while maintaining the temperature.

-

Set up a gas absorption device and reflux the reaction mixture for 5-8 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, evaporate the methanol under reduced pressure.

-

Wash the residue with 120 mL of toluene three times and evaporate the remaining toluene under reduced pressure to obtain the white solid product.

Step 2: N-Boc Protection (Preparation of N-Boc-L-alanine methyl ester)

-

To a 2L three-neck flask, add 167 g of the L-alanine methyl ester hydrochloride, 242 g of triethylamine, and 1 L of dichloromethane.

-

Slowly add 313 g of di-tert-butyl dicarbonate (Boc₂O), followed by an additional 200 mL of dichloromethane.

-

Stir the reaction at room temperature for 5 hours.

-

Monitor the reaction completion by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the dichloromethane layer and extract the aqueous layer twice with 500 mL of dichloromethane.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the product as a red liquid with a yield of 92.2%.[8]

Step 3: Reduction to N-Boc-L-alaninol

-

To a 2L three-neck flask, add 134 g of crushed calcium chloride, 400 mL of methanol, and 500 mL of tetrahydrofuran.

-

Cool the mixture in an ice bath and, after stirring for 30 minutes, add 92 g of sodium borohydride in batches.

-

Slowly add 224 g of N-Boc-L-alanine methyl ester (dissolved in 200 mL of tetrahydrofuran).

-

Gradually raise the temperature to 70°C and continue the reaction for 15-20 hours.

-

Monitor the reaction completion by TLC.

-

After completion, pour the reaction mixture into a large amount of ice water and filter the solid residue.

-

Wash the residue three times with 500 mL of dichloromethane and separate the organic layer.

-

Extract the aqueous layer twice with 1 L of dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain N-Boc-L-alaninol as a white solid with a yield of 95.8%.[8]

Purification of Boc-Protected Amino Alcohols by Crystallization[12][13]

Crystallization is a common and effective method for purifying solid Boc-protected amino alcohols.

-

Dissolve the crude Boc-protected amino alcohol in a minimal amount of a suitable hot "good" solvent (e.g., ethyl acetate).

-

Once fully dissolved, slowly add a "poor" anti-solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.

-

Add a few drops of the "good" solvent back into the solution until it becomes clear again.

-

Cover the flask and allow it to cool slowly to room temperature.

-

For further crystallization, cool the flask in an ice bath or refrigerator.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold "poor" solvent.

-

Dry the purified crystals under vacuum to a constant weight.

Applications and Workflows

Boc-protected amino alcohols are versatile intermediates with significant applications in peptide synthesis and as chiral auxiliaries in asymmetric synthesis.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-protected amino alcohols can be utilized to introduce modified amino acid residues into a peptide chain. The Boc group serves as a temporary protecting group for the N-terminus, which is cleaved at each cycle to allow for the coupling of the next amino acid.

Application as Chiral Auxiliaries

The inherent chirality of Boc-protected amino alcohols makes them valuable as chiral auxiliaries to control the stereochemistry of chemical reactions.[] They can be temporarily attached to a prochiral substrate to direct the formation of a specific stereoisomer.

References

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

For Immediate Release

In the landscape of modern pharmaceutical development and complex organic synthesis, the demand for enantiomerically pure building blocks is paramount. Among these, (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate has emerged as a critical chiral synthon, prized for its utility in the stereoselective synthesis of a range of bioactive molecules. This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this versatile intermediate.

Introduction

This compound, a carbamate-protected amino alcohol, provides a stable and reliable chiral scaffold for the introduction of stereocenters in drug candidates. The presence of both a hydroxyl and a protected amine group allows for sequential and regioselective modifications, making it an invaluable tool in the multi-step synthesis of complex pharmaceuticals. Its high stereochemical purity, often exceeding 99% enantiomeric excess (ee), is crucial for the development of safe and efficacious drugs.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet can be readily removed under acidic conditions.

| Property | Value |

| Molecular Formula | C10H21NO3 |

| Molecular Weight | 203.28 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C, under inert atmosphere |

Note: Data for the closely related compound (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate is often used as a reference.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, most commonly starting from the corresponding chiral amino alcohol, (S)-2-aminopentan-1-ol. The Boc protection of the amine is a standard and high-yielding procedure.

A general workflow for the synthesis is depicted below:

References

The Cornerstone of Chirality: An In-Depth Technical Guide to Chiral Amino Alcohols in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a privileged class of organic compounds that serve as fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their inherent chirality is frequently critical for biological activity, dictating the stereospecific interactions with biological targets such as enzymes and receptors. This technical guide provides a comprehensive overview of the pivotal role of chiral amino alcohols in drug discovery, detailing their synthesis, applications as chiral auxiliaries and catalysts, and their incorporation into marketed drugs. Key asymmetric synthetic methodologies are presented with detailed experimental protocols, and quantitative data on the biological activity of relevant drugs are summarized. Furthermore, this guide illustrates the mechanism of action of drugs containing chiral amino alcohol moieties through detailed signaling pathway diagrams.

Introduction: The Significance of Chirality and Amino Alcohols

Chirality is a fundamental property of molecules that has profound implications in pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The human body, being a chiral environment, often interacts stereoselectively with drug molecules. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects. Therefore, the synthesis of enantiomerically pure drugs is a critical aspect of modern drug development.

Chiral amino alcohols, organic compounds containing both an amine and an alcohol functional group attached to a stereocenter, are invaluable synthons in the pharmaceutical industry. Their bifunctional nature allows for versatile chemical modifications, making them ideal starting materials for the construction of complex molecular architectures. They are prevalent structural motifs in a wide range of therapeutic agents, including beta-blockers, antivirals, and protease inhibitors.

Asymmetric Synthesis of Chiral Amino Alcohols

The efficient and stereoselective synthesis of chiral amino alcohols is a key challenge in organic chemistry. Several powerful strategies have been developed to access these molecules with high enantiopurity.

Synthesis from the Chiral Pool

A common and straightforward approach to chiral amino alcohols is the utilization of readily available chiral starting materials, often derived from natural sources. α-Amino acids, which are abundant and enantiomerically pure, are frequently used as precursors. The carboxylic acid moiety of an amino acid can be reduced to an alcohol to furnish the corresponding chiral amino alcohol.

Asymmetric Hydrogenation of α-Amino Ketones

The asymmetric hydrogenation of α-amino ketones is a powerful method for the synthesis of chiral 1,2-amino alcohols. The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral diphosphine ligands like BINAP, is a prominent example. This method is highly efficient and provides excellent enantioselectivity.

Asymmetric Aminohydroxylation of Olefins

The Sharpless asymmetric aminohydroxylation allows for the direct conversion of olefins into chiral 1,2-amino alcohols. This reaction employs an osmium catalyst in the presence of a chiral ligand, typically derived from cinchona alkaloids, and a nitrogen source. The choice of ligand dictates the stereochemical outcome of the reaction.

Asymmetric Reduction of Prochiral Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which can be precursors to chiral amino alcohols. This reaction utilizes a chiral oxazaborolidine catalyst and borane as the reducing agent, consistently achieving high enantiomeric excess.

Chiral Amino Alcohols in Marketed Drugs

The structural motif of a chiral amino alcohol is present in a diverse array of FDA-approved drugs across various therapeutic areas. The specific stereochemistry of the amino alcohol moiety is often crucial for the drug's efficacy and safety.

Beta-Blockers: (S)-Propranolol

Propranolol is a non-selective beta-blocker used to treat hypertension, angina, and other cardiovascular conditions. The therapeutic activity resides primarily in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[1] The chiral 1-amino-2-propanol side chain is essential for its interaction with β-adrenergic receptors.

Antivirals: Oseltamivir (Tamiflu®)

Oseltamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B.[2] The active metabolite, oseltamivir carboxylate, contains a chiral amino alcohol-related moiety that mimics the transition state of the sialic acid cleavage reaction catalyzed by the viral neuraminidase enzyme.

HIV Protease Inhibitors: Atazanavir and Ritonavir

Many HIV protease inhibitors incorporate a hydroxyethylamine or a similar amino alcohol-based isostere to mimic the tetrahedral intermediate of peptide bond hydrolysis. This structural feature is critical for binding to the active site of the HIV protease. Atazanavir and Ritonavir are prominent examples of this class of drugs.

Quantitative Biological Data

The following tables summarize the biological activity of selected drugs containing chiral amino alcohol moieties.

| Drug | Target | Parameter | Value (nM) |

| Oseltamivir Carboxylate | Influenza Neuraminidase (N1) | IC50 | 1.2[3] |

| Oseltamivir Carboxylate | Influenza Neuraminidase (N2) | IC50 | 0.5[3] |

| Oseltamivir Carboxylate | Influenza B Neuraminidase | IC50 | 8.8[3] |

| (S)-Propranolol | β1-adrenergic receptor | Ki | ~1 |

| (R)-Propranolol | β1-adrenergic receptor | Ki | ~100 |

| Atazanavir | HIV-1 Protease | Ki | 2.66[4] |

| Ritonavir | HIV-1 Protease | Ki | 0.019 (CYP3A4 inhibition)[5] |

| Lopinavir | HIV-1 Protease | IC50 (serum-free) | 0.11-0.12 (ng/mL) |

Signaling Pathways and Mechanisms of Action

Beta-Blockers: Propranolol

Beta-blockers like propranolol act as antagonists at β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines such as epinephrine and norepinephrine. This leads to a reduction in heart rate, blood pressure, and cardiac contractility.

HIV Protease Inhibitors

HIV protease inhibitors are designed to mimic the transition state of the cleavage of the Gag-Pol polyprotein, a crucial step in the viral maturation process. The chiral amino alcohol core of these inhibitors is essential for forming key hydrogen bonds with the catalytic aspartate residues in the active site of the protease, thereby inhibiting its function.

Experimental Protocols

Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol describes a facile, two-step synthesis of (S)-propranolol with high enantiomeric excess.[6]

Step 1: Synthesis of (±)-1-(1-Naphthyloxy)-2,3-epoxypropane

-

To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g) and stir the mixture for 30 minutes at room temperature.

-

Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.

-

Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).

-

Wash the combined organic layers with 10% aqueous sodium hydroxide (2 x 30 ml) and then with water (5 x 100 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (±)-1-(1-naphthyloxy)-2,3-epoxypropane (95% yield).

Step 2: Kinetic Resolution and Amination to (S)-Propranolol

-

In a reaction vessel, stir a mixture of (±)-1-(1-naphthyloxy)-2,3-epoxypropane (10 mmol), Zn(NO₃)₂ (5 mmol), and (+)-tartaric acid (10 mmol) in 2-butanone for 15 minutes.

-

Add excess isopropylamine to the reaction mixture and reflux for 1 hour.

-

Cool the reaction mixture and filter.

-

Wash the solid with dichloromethane, then treat with 10% aqueous sodium hydroxide (10 ml) and extract with dichloromethane (2 x 50 ml).

-

Wash the combined organic layers with water (5 x 50 ml) and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to give crude (S)-propranolol.

-

The product can be further purified by recrystallization. Expected Yield: ~55-60%[7] Expected Enantiomeric Excess: ~89-90% ee[6][7]

Synthesis of Oseltamivir Phosphate from (-)-Shikimic Acid

The industrial synthesis of oseltamivir phosphate often starts from naturally available (-)-shikimic acid. The following is a simplified representation of a known synthetic route.[8][9]

A detailed multi-step synthesis can achieve an overall yield of around 30-47%.[8][10]

Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This protocol provides a general procedure for the enantioselective reduction of a prochiral ketone.[11]

-

To a flame-dried 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol, 0.05 equiv.).

-

Add 1 mL of anhydrous tetrahydrofuran (THF) and trimethylborate (12.5 µL, 0.11 mmol, 0.055 equiv.) at room temperature and stir for 30 minutes.

-

Add another 1 mL of THF, followed by 2 mL of 1 M borane-THF solution (2 mmol, 1 equiv.).

-

Slowly add a solution of acetophenone (240 mg, 2 mmol, 1 equiv.) in 3 mL of THF over at least 10 minutes.

-

Stir the reaction mixture for 30 minutes.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 80:20) to afford the chiral secondary alcohol. Expected Enantiomeric Excess: Often >95% ee.[12]

Conclusion

Chiral amino alcohols are undeniably a cornerstone of modern drug discovery and development. Their versatile nature as chiral building blocks, coupled with the development of robust and highly stereoselective synthetic methods, has enabled the creation of a multitude of life-saving medicines. The critical role of the chiral amino alcohol moiety in dictating the interaction of these drugs with their biological targets underscores the importance of stereochemistry in pharmaceutical design. As our understanding of biological systems and synthetic methodologies continues to advance, the application of chiral amino alcohols in the development of novel therapeutics is set to expand even further, promising new and improved treatments for a wide range of diseases.

References

- 1. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 10. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of amines. Its widespread adoption is a testament to its unique balance of stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and quantitative data, designed to empower researchers in optimizing their synthetic strategies.

Core Principles and Strategic Advantages

The primary role of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing their participation in undesired side reactions. This is achieved by converting the amine into a significantly less reactive carbamate through reaction with di-tert-butyl dicarbonate ((Boc)₂O).

A key strategic advantage of the Boc group is its orthogonality with other common amine protecting groups. It remains stable under the basic conditions required to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is critical for the selective manipulation of multiple functional groups within a complex molecule, a common necessity in the synthesis of peptides and other intricate molecular architectures.[2]

Mechanism of Boc Protection and Deprotection

Introduction of the Boc Group (Protection)

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the Boc-protected amine, along with the innocuous byproducts tert-butanol and carbon dioxide.[3][4] While the reaction can proceed without a base, the inclusion of a mild base such as triethylamine or sodium bicarbonate is common to neutralize the protonated amine and accelerate the reaction.[4]

Removal of the Boc Group (Deprotection)

The Boc group is characteristically labile to acidic conditions.[3] The most common method for its removal is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in a solvent such as dioxane or methanol.[5]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[2][6]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the introduction and removal of the Boc group is a critical factor in the planning of a synthetic route. The following tables summarize quantitative data for various substrates and reaction conditions.

Boc Protection of Various Amines

| Entry | Substrate (Amine) | (Boc)₂O (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | 1.1 | - | Water:Acetone (9.5:0.5) | RT | 0.13 | 95 | [7] |

| 2 | Benzylamine | 1.1 | - | Water:Acetone (9.5:0.5) | RT | 0.2 | 98 | [7] |

| 3 | p-Aminophenol | 1.1 | - | Water:Acetone (9.5:0.5) | RT | 0.17 | 92 | [7] |

| 4 | L-Phenylalanine methyl ester | 1.1 | - | Water:Acetone (9.5:0.5) | RT | 0.17 | 96 | [7] |

| 5 | Glycine ethyl ester | 1.1 | - | Water:Acetone (9.5:0.5) | RT | 0.2 | 94 | [7] |

Comparative Yields for Boc Deprotection Methods

| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |

| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93 | [8][9] |

| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [8] |

| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [8] |

| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70 (up to 90) | [1][8][10] |

| Trifluoroacetic Acid (TFA) | Various | 20-50% TFA in DCM, RT | 1 - 4 h | Generally High | [11] |

| Hydrochloric Acid (HCl) | Various | 4M HCl in Dioxane, RT | 1 - 4 h | Often Quantitative | [2] |

Kinetic studies on the acid-catalyzed cleavage of the Boc group have revealed a second-order dependence on the concentration of HCl.[12] Conversely, when using trifluoroacetic acid, the reaction rate shows an inverse kinetic dependence on the concentration of the trifluoroacetate anion.[12][13] This suggests that a large excess of TFA is often necessary to achieve a reasonable reaction rate.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory.

General Procedure for N-Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

-

Triethylamine (TEA) (1.2 mmol) (optional, but recommended)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) (5-10 mL)

-

1 M HCl (for work-up)

-

Saturated aqueous NaHCO₃

-

Brine (saturated aqueous NaCl)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen anhydrous solvent (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

If using, add triethylamine (1.2 mmol) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution in one portion.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 1-4 hours), remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

-

If necessary, the product can be further purified by flash column chromatography.

General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected amine (1.0 mmol)

-

Anhydrous Dichloromethane (DCM) (5-10 mL)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v). Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutylene). Ensure adequate ventilation.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be obtained as the TFA salt if the basic wash is omitted.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development.[1] A thorough understanding of its application, including the nuances of reaction conditions and potential side reactions, empowers researchers to design and execute elegant and efficient synthetic routes for the construction of complex and valuable molecules.

References

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate: A Linchpin in Asymmetric Synthesis for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate , a chiral amino alcohol derivative, serves as a pivotal building block in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Its stereochemically defined structure, featuring a hydroxyl group and a Boc-protected amine on a pentyl scaffold, makes it an invaluable precursor for the construction of chiral centers with high fidelity. This guide provides a comprehensive overview of its synthesis, properties, and significant role in asymmetric synthesis, with a focus on its application in the development of therapeutic agents.

Physicochemical Properties

This compound, also known as (S)-N-Boc-2-amino-1-pentanol, is a stable, crystalline solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in common organic solvents and ensures the stability of the amine functionality during synthetic transformations, while being readily removable under mild acidic conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁NO₃ | |

| Molecular Weight | 203.28 g/mol | |

| Appearance | Solid, Crystalline | [1] |

| Storage | Store at 0°C | [2] |

Enantioselective Synthesis

The primary route to optically pure this compound involves the reduction of the corresponding N-protected α-amino acid, N-Boc-L-norvaline. This method is highly effective in preserving the stereochemical integrity of the chiral center.

General Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of N-Boc-L-norvaline

This protocol is a representative procedure based on established methods for the reduction of N-Boc protected amino acids.[3][4][5]

Materials:

-

N-Boc-L-norvaline

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

20% (w/w) aqueous Potassium Hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Brine

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend sodium borohydride (2.4 equivalents) in anhydrous THF.

-

Add N-Boc-L-norvaline (1.0 equivalent) to the stirred suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Prepare a solution of iodine (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 1.5 hours. Significant gas evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6 hours.

-

Cool the mixture to 0 °C and cautiously quench the reaction by the dropwise addition of methanol until gas evolution ceases and a clear solution is formed.

-

Concentrate the solution in vacuo to obtain a residue.

-

Dissolve the residue in 20% aqueous KOH and stir vigorously for 6 hours at room temperature to hydrolyze any borate esters.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain this compound as a white solid.

| Reagent | Molar Ratio | Purpose |

| N-Boc-L-norvaline | 1.0 | Starting material |

| Sodium borohydride | 2.4 | Reducing agent |

| Iodine | 1.0 | Activates the carboxylic acid |

| THF | - | Solvent |

| Methanol | - | Quenching agent |

| KOH (aq) | - | Hydrolysis of borate esters |

Role in Asymmetric Synthesis

This compound is a valuable chiral synthon. The primary alcohol can be readily oxidized to the corresponding aldehyde, which can then undergo a variety of stereoselective transformations. Alternatively, the hydroxyl group can be converted into a good leaving group for nucleophilic substitution reactions. The Boc-protected amine ensures that the stereocenter at C2 is maintained throughout these synthetic manipulations.

While direct citation of this compound in the synthesis of specific commercial antiviral drugs like lopinavir or ritonavir is not prevalent in the readily available literature, its structural motif is highly relevant. Chiral amino alcohols are key components in the synthesis of protease inhibitors, a class of antiviral drugs used to treat HIV. The synthesis of these drugs often involves the coupling of chiral amino alcohol-derived fragments.

Hypothetical Application in Antiviral Synthesis

The following diagram illustrates a plausible, though generalized, role of a chiral amino alcohol like this compound in the synthesis of a hypothetical protease inhibitor.

Caption: Plausible synthetic application in protease inhibitor synthesis.

This workflow highlights how the stereocenter of the initial chiral amino alcohol is transferred to the final, more complex molecule. The precise control over stereochemistry is paramount for the biological activity of such drugs.

Conclusion

This compound is a fundamentally important chiral building block in asymmetric synthesis. Its straightforward preparation from L-norvaline with high enantiopurity, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the synthesis of complex chiral molecules. For professionals in drug development, understanding the synthesis and application of such chiral synthons is crucial for the design and efficient production of new stereochemically pure therapeutic agents. Further research into novel applications of this and similar chiral amino alcohols will undoubtedly continue to drive innovation in medicinal chemistry.

References

Methodological & Application

Application Note: Synthesis of Chiral Piperidines from (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of chiral 3-propylpiperidine derivatives, valuable building blocks in medicinal chemistry, starting from the readily available chiral amino alcohol, (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate. The synthetic strategy involves a two-step sequence: activation of the primary hydroxyl group via mesylation, followed by a base-mediated intramolecular cyclization to furnish the N-Boc protected piperidine. Subsequent deprotection yields the desired chiral piperidine. This methodology offers a straightforward and efficient route to enantiomerically pure piperidine scaffolds, which are prevalent in a wide range of pharmaceuticals.

Introduction

Chiral piperidine moieties are privileged structures in a vast number of biologically active molecules and approved pharmaceutical agents. Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them ideal scaffolds for interacting with biological targets. The development of efficient and stereoselective methods for the synthesis of substituted piperidines is, therefore, a critical endeavor in drug discovery and development.

This document outlines a robust protocol for the synthesis of (S)-tert-butyl 3-propylpiperidine-1-carboxylate, a chiral piperidine derivative, from this compound. The synthesis proceeds through the activation of the primary alcohol as a mesylate, which then undergoes an intramolecular nucleophilic substitution by the nitrogen of the carbamate group upon treatment with a base to form the piperidine ring.

Overall Synthetic Scheme

The synthetic pathway is a two-step process involving the activation of the primary alcohol followed by intramolecular cyclization. An optional deprotection step can be performed to yield the free piperidine.

Caption: Overall synthetic workflow for the preparation of chiral piperidines.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with magnetic stirring.

Protocol 1: Synthesis of (S)-tert-Butyl (1-(methylsulfonyloxy)pentan-2-yl)carbamate (Mesylation)

This protocol details the activation of the primary hydroxyl group of the starting material.

Workflow Diagram:

Caption: Step-by-step workflow for the mesylation of the starting amino alcohol.

Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| This compound | 217.31 | 10.0 | 1.0 |

| Dichloromethane (DCM) | - | - | - |

| Triethylamine (Et3N) | 101.19 | 15.0 | 1.5 |

| Methanesulfonyl chloride (MsCl) | 114.55 | 12.0 | 1.2 |

Procedure:

-

To a stirred solution of this compound (2.17 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (2.1 mL, 15.0 mmol).

-

Slowly add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.

-

The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Synthesis of (S)-tert-Butyl 3-propylpiperidine-1-carboxylate (Intramolecular Cyclization)

This protocol describes the base-mediated ring closure to form the piperidine.

Workflow Diagram:

Caption: Step-by-step workflow for the intramolecular cyclization to form the piperidine ring.

Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| (S)-tert-Butyl (1-(methylsulfonyloxy)pentan-2-yl)carbamate | 295.40 | 10.0 | 1.0 |

| Sodium hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 12.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

Procedure:

-

To a suspension of sodium hydride (0.48 g, 12.0 mmol, 60% dispersion in mineral oil) in anhydrous THF (50 mL) at 0 °C, add a solution of crude (S)-tert-butyl (1-(methylsulfonyloxy)pentan-2-yl)carbamate (2.95 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL) at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 3-propylpiperidine-1-carboxylate.

Protocol 3: Deprotection of (S)-tert-Butyl 3-propylpiperidine-1-carboxylate

This optional protocol describes the removal of the Boc protecting group to yield the free piperidine.

Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| (S)-tert-Butyl 3-propylpiperidine-1-carboxylate | 227.35 | 5.0 | 1.0 |

| Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | - | - | Excess |

| Dichloromethane (DCM) (for TFA deprotection) | - | - | - |

Procedure using TFA:

-

Dissolve (S)-tert-butyl 3-propylpiperidine-1-carboxylate (1.14 g, 5.0 mmol) in dichloromethane (10 mL).

-

Add trifluoroacetic acid (4 mL) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with 1M NaOH solution until pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (S)-3-propylpiperidine.

Quantitative Data Summary

The following table summarizes the expected yields for each step, based on analogous transformations reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Expected Yield (%) |

| 1. Mesylation | (S)-tert-Butyl (1-(methylsulfonyloxy)pentan-2-yl)carbamate | This compound | >90 (crude) |

| 2. Intramolecular Cyclization | (S)-tert-Butyl 3-propylpiperidine-1-carboxylate | (S)-tert-Butyl (1-(methylsulfonyloxy)pentan-2-yl)carbamate | 70-85 |

| 3. Deprotection | (S)-3-Propylpiperidine | (S)-tert-Butyl 3-propylpiperidine-1-carboxylate | >95 |

Conclusion

The protocols described in this application note provide a reliable and efficient method for the synthesis of chiral 3-propylpiperidine from this compound. This synthetic route is amenable to scale-up and provides access to valuable chiral building blocks for drug discovery and development programs. The use of readily available starting materials and straightforward reaction conditions makes this an attractive approach for medicinal and organic chemists.

Application Notes and Protocols for the Asymmetric Synthesis of Bioactive Molecules Using Boc-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of bioactive molecules is a cornerstone of modern drug discovery and development. The stereochemistry of a pharmaceutical agent is often critical to its efficacy and safety, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Boc-protected amino alcohols, derived from readily available amino acids, are versatile chiral building blocks and precursors to powerful catalysts and auxiliaries for enantioselective transformations. Their inherent chirality, coupled with the stability and facile removal of the tert-butyloxycarbonyl (Boc) protecting group, makes them invaluable tools in the synthesis of complex, enantiomerically pure molecules.

These application notes provide detailed protocols and quantitative data for the asymmetric synthesis of three distinct bioactive molecules, showcasing the utility of Boc-amino alcohol derivatives in organocatalysis and as chiral precursors. The methodologies presented are robust, highly stereoselective, and relevant to professionals in pharmaceutical research and process development.

Section 1: (R)-Rolipram via Organocatalytic Asymmetric Michael Addition

(R)-Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its anti-inflammatory and antidepressant properties. The pharmacological activity resides primarily in the (R)-enantiomer. A highly efficient method for its synthesis involves an organocatalytic asymmetric Michael addition, where a chiral prolinol-derived catalyst, prepared from Boc-L-proline, is employed to set the crucial stereocenter.

Data Presentation

| Step | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Asymmetric Michael Addition | 3-(3-Cyclopentyloxy-4-methoxyphenyl)acrylaldehyde, Nitromethane | Polystyrene-supported cis-4-hydroxydiphenylprolinol TBS ether (from Boc-L-proline) | Neat | 65 | Continuous Flow | 86 | 94 |

| Reduction & Lactamization | Michael Adduct | Trichlorosilane, Diisopropylethylamine | Dichloromethane | 0 to rt | - | High | >99 (after workup) |

Experimental Protocols

1.1. Synthesis of Polystyrene-Supported cis-4-Hydroxydiphenylprolinol TBS Ether Catalyst

The catalyst is prepared from Boc-L-proline through a multi-step sequence involving reduction, derivatization, and immobilization on a polystyrene resin. For the purpose of this application note, the pre-functionalized resin is considered as the starting catalytic material.

1.2. Enantioselective Flow Synthesis of the Chiral Nitro Aldehyde Intermediate [1][2]

This procedure details a continuous flow process for the asymmetric conjugate addition.

-

Apparatus: A heated Omnifit glass column (10 mm ID) packed with 1.0 g of the polystyrene-supported cis-4-hydroxydiphenylprolinol TBS ether catalyst (loading: 0.445 mmol/g). The column is connected to a pump for fluid delivery.

-

Reactant Solution: A neat mixture of 3-(3-cyclopentyloxy-4-methoxyphenyl)acrylaldehyde (1.0 M) and nitromethane (5.0 equivalents).

-

Procedure:

-

The column is heated to 65 °C.

-

The reactant solution is pumped through the catalyst bed at a determined flow rate to ensure optimal residence time and conversion.

-

The effluent from the column, containing the chiral nitro aldehyde product, is collected.

-

The collected solution is concentrated under reduced pressure to remove excess nitromethane.

-

The crude product is carried forward to the next step without further purification.

-

1.3. Reduction of the Nitro Group and Lactamization to form (R)-Rolipram [1]

-

Reactants: The crude nitro aldehyde intermediate from the previous step, trichlorosilane, and diisopropylethylamine (DIEA).

-

Procedure:

-

The crude nitro aldehyde is dissolved in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Diisopropylethylamine (DIEA) is added, followed by the slow, dropwise addition of trichlorosilane.

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

-

The crude (R)-Rolipram is purified by recrystallization to afford the final product with high enantiomeric purity.

-

Visualization

Section 2: (S)-Atenolol via Chiral Epoxide Intermediate